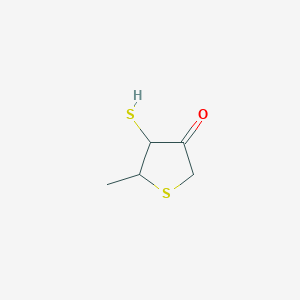
Disodium;1-hexadec-1-enoxyhexadec-1-ene;sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium;1-hexadec-1-enoxyhexadec-1-ene;sulfate is a complex organic compound with a unique structure. It is characterized by the presence of long hydrocarbon chains and a sulfate group, which imparts specific chemical properties. This compound is often used in various industrial and scientific applications due to its surfactant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;1-hexadec-1-enoxyhexadec-1-ene;sulfate typically involves the reaction of 1-hexadecene with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product is formed without unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the careful addition of sulfur trioxide to 1-hexadecene, followed by neutralization with sodium hydroxide. The product is then purified through distillation and crystallization to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Disodium;1-hexadec-1-enoxyhexadec-1-ene;sulfate undergoes several types of chemical reactions, including:
Oxidation: The sulfate group can be oxidized to form sulfonic acids.
Reduction: The hydrocarbon chains can be reduced to form alkanes.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Alkanes and other reduced hydrocarbons.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Disodium;1-hexadec-1-enoxyhexadec-1-ene;sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and dispersions.
Biology: Employed in cell lysis buffers and other biological assays due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, shampoos, and other personal care products due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of Disodium;1-hexadec-1-enoxyhexadec-1-ene;sulfate involves its interaction with lipid membranes. The sulfate group interacts with the polar head groups of lipids, while the hydrocarbon chains insert into the lipid bilayer. This disrupts the membrane structure, leading to cell lysis or increased permeability. The compound’s surfactant properties also enable it to reduce surface tension, which is beneficial in various applications.
Comparación Con Compuestos Similares
Similar Compounds
Sodium dodecyl sulfate (SDS): Another widely used surfactant with similar properties but shorter hydrocarbon chains.
Cetyltrimethylammonium bromide (CTAB): A cationic surfactant with different ionic properties.
Triton X-100: A non-ionic surfactant with a different mechanism of action.
Uniqueness
Disodium;1-hexadec-1-enoxyhexadec-1-ene;sulfate is unique due to its specific combination of long hydrocarbon chains and a sulfate group, which imparts distinct surfactant properties. Its ability to disrupt lipid membranes and reduce surface tension makes it particularly useful in various scientific and industrial applications.
Propiedades
Número CAS |
65104-74-7 |
|---|---|
Fórmula molecular |
C32H62Na2O5S |
Peso molecular |
604.9 g/mol |
Nombre IUPAC |
disodium;1-hexadec-1-enoxyhexadec-1-ene;sulfate |
InChI |
InChI=1S/C32H62O.2Na.H2O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;;1-5(2,3)4/h29-32H,3-28H2,1-2H3;;;(H2,1,2,3,4)/q;2*+1;/p-2 |
Clave InChI |
DCVIUUSASMHJGG-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCC=COC=CCCCCCCCCCCCCCC.[O-]S(=O)(=O)[O-].[Na+].[Na+] |
Números CAS relacionados |
65104-74-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


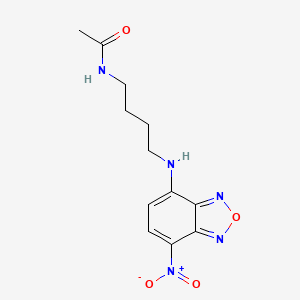
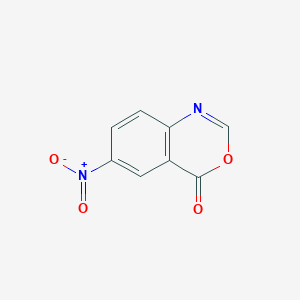
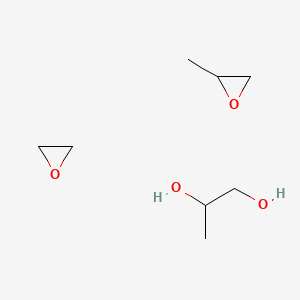

![9-Ethyl-3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14488376.png)

![4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14488398.png)
![[4-(2-Phenylethyl)octyl]benzene](/img/structure/B14488402.png)
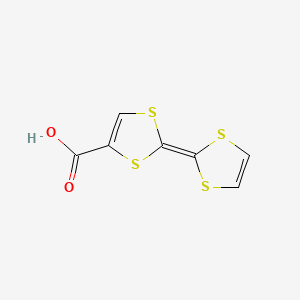
![N,N-Dimethyl-2-[2-(methylsulfanyl)phenyl]ethen-1-amine](/img/structure/B14488412.png)
![2-(2,5-dimethylpyrrol-1-yl)-N-[(E)-hydrazinylidenemethyl]acetamide](/img/structure/B14488415.png)

